Cas no 6626-45-5 (6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylhexan-1-amine;hydrochloride)

6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylhexan-1-amine;hydrochloride structure
6626-45-5 structure
Product Name:6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylhexan-1-amine;hydrochloride
CAS No:6626-45-5
MF:C18H37ClN2
MW:316.95278429985
CID:1706677
PubChem ID:54599705
Update Time:2025-04-21

6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylhexan-1-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-N,N-diethylhexan-1-amine,hydrochloride
    • 6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-N,N-diethylhexan-1-amine
    • hydrochloride
    • DTXSID60712814
    • NSC58224
    • 6626-45-5
    • NSC-58224
    • N,N-Diethyl-6-(octahydro-2H-isoindol-2-yl)hexan-1-amine--hydrogen chloride (1/1)
    • 6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-n,n-diethylhexan-1-amine;hydrochloride
    • Inchi: 1S/C18H36N2.ClH/c1-3-19(4-2)13-9-5-6-10-14-20-15-17-11-7-8-12-18(17)16-20;/h17-18H,3-16H2,1-2H3;1H
    • InChI Key: SRGXBOVQRMEANX-UHFFFAOYSA-N
    • SMILES: Cl.N1(CCCCCCN(CC)CC)CC2CCCCC2C1

Computed Properties

  • Exact Mass: 280.28808
  • Monoisotopic Mass: 316.265
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 236
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5A^2

Experimental Properties

  • Density: 0.908
  • Boiling Point: 352.3°C at 760 mmHg
  • Flash Point: 149.9°C
  • Refractive Index: 1.486
  • PSA: 6.48
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